2,6-difluoro-N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for each functional group. For example, the 2,6-difluorobenzenesulfonamide part could potentially be synthesized from 2,6-difluorobenzenesulfonyl chloride and an appropriate amine . The tetrahydro-2H-pyran group could potentially be synthesized from a suitable diol in a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The 2,6-difluorobenzenesulfonamide group would likely contribute to the compound’s polarity, while the tetrahydro-2H-pyran group would add some three-dimensionality to the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions. The tetrahydro-2H-pyran ring could potentially be opened under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group and the fluorine atoms would likely make the compound quite polar, which could affect its solubility in various solvents .Scientific Research Applications
Synthesis and Applications
Antimicrobial Activity of Arylazopyrazole Pyrimidone Heterocyclic Compounds : A study by Sarvaiya et al. (2019) involved the synthesis of benzene sulfonamide derivatives and their evaluation for antimicrobial activity against various bacteria and fungi. Although the specific compound was not studied, this research highlights the potential of sulfonamide derivatives in antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).
Celecoxib Derivatives for Anti-Inflammatory and Anticancer Applications : Küçükgüzel et al. (2013) synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-benzenesulfonamides, which were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study showcases the versatility of sulfonamide derivatives in therapeutic applications (Küçükgüzel et al., 2013).
Carbonic Anhydrase Inhibition for Antitumor Activities : A series of benzenesulfonamides were synthesized and evaluated for their ability to inhibit carbonic anhydrase, demonstrating cytotoxic activities that may be crucial for anti-tumor applications. This research by Gul et al. (2016) provides insights into the therapeutic potential of sulfonamide derivatives in oncology (Gul et al., 2016).
properties
IUPAC Name |
2,6-difluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2NO4S/c20-16-7-4-8-17(21)18(16)27(24,25)22-13-19(23,14-5-2-1-3-6-14)15-9-11-26-12-10-15/h1-8,15,22-23H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIBXDYGMHECTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)C2=C(C=CC=C2F)F)(C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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